molecular formula C5H8ClNO B2666410 N-(2-chloroethyl)prop-2-enamide CAS No. 44653-15-8

N-(2-chloroethyl)prop-2-enamide

Cat. No.: B2666410
CAS No.: 44653-15-8
M. Wt: 133.58
InChI Key: WSLOZQLOMMLGPY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)prop-2-enamide: is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol . It is also known by its IUPAC name, N-(2-chloroethyl)acrylamide . This compound is typically used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)prop-2-enamide involves the reaction of acryloyl chloride with 2-chloroethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-chloroethyl)prop-2-enamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)prop-2-enamide involves its ability to undergo substitution and polymerization reactions. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives. The double bond in the acrylamide moiety allows the compound to polymerize, forming polymers with different properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo both substitution and polymerization reactions. This dual reactivity makes it a versatile compound in various chemical synthesis processes and applications .

Biological Activity

N-(2-chloroethyl)prop-2-enamide, a compound with significant biological activity, has garnered attention for its potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chloroethyl and prop-2-enamide functional groups. Its chemical formula is C5H8ClNC_5H_8ClN, which indicates the presence of chlorine, nitrogen, and carbon atoms that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . Alkylating agents work by forming covalent bonds with DNA, leading to disruptions in DNA replication and transcription processes. This mechanism is crucial for its anticancer properties, as it can induce cell death in rapidly dividing cells.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have demonstrated that this compound exhibits significant oncostatic (anti-cancer) activity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound's efficacy in inhibiting tumor growth can be linked to its alkylating properties, which cause DNA damage in cancer cells .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been evaluated through various assays. It has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, making it a potential candidate for targeted cancer therapies .
  • Anti-inflammatory Effects :
    • Recent research indicates that derivatives of this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant inhibition of A549 and MCF7 cell lines
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryInhibition of COX-2 and iNOS

Case Studies

  • Study on Antitumor Efficacy :
    • A study conducted on the effects of this compound on A549 lung cancer cells revealed a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammation Model :
    • In an experimental model assessing the anti-inflammatory effects of this compound derivatives, researchers observed a marked reduction in inflammatory markers in treated groups compared to controls. This suggests that modifications to the compound can enhance its therapeutic profile against inflammatory conditions .

Properties

IUPAC Name

N-(2-chloroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-2-5(8)7-4-3-6/h2H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLOZQLOMMLGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44653-15-8
Record name N-(2-chloroethyl)prop-2-enamide
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